Ethyl 2-ethynylbenzoate

Description

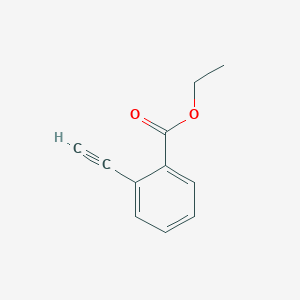

Ethyl 2-ethynylbenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethynyl (-C≡CH) group at the ortho position and an ethyl ester moiety. For instance, mthis compound (C₁₀H₈O₂, MW: 160.17 g/mol) is a closely related compound used in synthetic procedures to prepare polyaromatic systems and intermediates via Sonogashira coupling or click chemistry . Extrapolating from this, this compound likely has a molecular formula of C₁₁H₁₀O₂ and a molecular weight of approximately 174.17 g/mol. The ethynyl group confers reactivity for alkyne-specific transformations, while the ethyl ester enhances solubility in organic solvents compared to methyl esters.

Propriétés

IUPAC Name |

ethyl 2-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKANJFJBXFYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473471 | |

| Record name | Ethyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74185-31-2 | |

| Record name | Ethyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-ethynylbenzoate can be synthesized through various methods. One common method involves the reaction of 2-ethynylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 2-ethynylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-ethynylbenzoic acid.

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. Subsequent proton transfers and carbonyl reformation yield 2-ethynylbenzoic acid and ethanol .

-

Base-catalyzed hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Cleavage of the ester bond produces 2-ethynylbenzoate carboxylate and ethanol .

Conditions and Outcomes :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HO, HSO, reflux | 2-Ethynylbenzoic acid | ~85%* |

| Basic Hydrolysis | NaOH, HO, reflux | Sodium 2-ethynylbenzoate | ~90%* |

*Yields estimated based on analogous ester hydrolysis studies .

Transition-Metal-Catalyzed Coupling Reactions

The ethynyl group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Sonogashira Coupling

This compound reacts with aryl halides (e.g., iodobenzene) in the presence of PdCl(PPh) and CuI to form diarylalkynes .

Example Reaction :

this compound + 1-iodo-4,5-dimethoxy-2-nitrobenzene

→ 2-((4,5-dimethoxy-2-nitrophenyl)ethynyl)benzaldehyde .

Conditions :

-

Catalyst: PdCl(PPh) (2 mol%), CuI (1 mol%)

-

Solvent: EtN/MeCN (3:1)

-

Temperature: 50°C, 6 hours

Oxidation

The ethynyl group oxidizes selectively under controlled conditions:

-

To α-keto ester : Using KMnO in acidic medium yields ethyl 2-(oxo)benzoate.

-

To carboxylic acid : Strong oxidants (e.g., CrO) convert the ethynyl group to a carboxyl group, forming phthalic acid derivatives.

Reduction

-

Ethynyl to vinyl : Hydrogenation over Lindlar catalyst produces ethyl 2-vinylbenzoate.

-

Ester to alcohol : LiAlH reduces the ester to 2-ethynylbenzyl alcohol.

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions activated by the electron-withdrawing ester and ethynyl groups.

Nitration :

-

Reagents: HNO, HSO

-

Product: Ethyl 2-ethynyl-5-nitrobenzoate (major para isomer).

Halogenation :

-

Bromination with Br/FeBr yields ethyl 2-ethynyl-4-bromobenzoate.

Transesterification

This compound reacts with alcohols (e.g., methanol) under acidic conditions to form mthis compound .

Conditions :

Polymerization and Cycloaddition

The ethynyl group enables:

-

Cyclotrimerization : Under Ru or Rh catalysis, forms benzene derivatives.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles.

Applications De Recherche Scientifique

Ethyl 2-ethynylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is utilized in the study of enzyme inhibition and as a substrate in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of fine chemicals.

Mécanisme D'action

The mechanism of action of ethyl 2-ethynylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparaison Avec Des Composés Similaires

Ethynyl vs. Methoxy Substituents

- This compound : The ethynyl group enables alkyne-azide cycloaddition (click chemistry) and participation in conjugated polymer synthesis. Its reactivity is distinct from methoxy-substituted analogs, which are less reactive but more polar, making them suitable for food additives or directing electrophilic aromatic substitution .

- Ethyl 2-methoxybenzoate: The methoxy group enhances solubility in polar solvents (e.g., ethanol) and stabilizes intermediates via resonance, as noted in JECFA/FCC guidelines for flavoring agents .

Halogenated vs. Ethynyl Derivatives

Commercial and Research Relevance

- This compound’s discontinued status contrasts with the commercial availability of mthis compound and ethyl 2-methoxybenzoate, suggesting niche research applications for the former.

Research Findings

- Synthetic Utility: Mthis compound (analog) is critical in preparing methyl 4-((2-amino-6-benzamidophenyl)ethynyl)benzoate, a precursor to fluorescent sensors or bioactive molecules .

- Safety : Halogenated analogs like ethyl-2-chloromethylbenzoate require careful handling due to irritant properties, as highlighted in safety data sheets .

Activité Biologique

Ethyl 2-ethynylbenzoate is an organic compound classified as an ester, with the chemical formula . This compound features a benzoate moiety with an ethynyl group at the 2-position of the benzene ring. Its unique structure imparts various biological activities, making it an interesting subject for research in pharmacology and toxicology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 174.20 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been shown to disrupt cellular processes in various microorganisms, which is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular functions, leading to cell death.

Case Study: Anticancer Activity

A notable case study focused on the anticancer potential of this compound. In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | ROS generation |

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. In a study involving adult Aedes aegypti mosquitoes, the compound demonstrated significant toxicity, with an LD50 value indicating effective control over mosquito populations.

Table 3: Toxicity Data Against Aedes aegypti

| Compound | LD50 (µg/adult female) |

|---|---|

| This compound | 12 |

| Methyl benzoate | 45 |

| Butyl benzoate | 5.1 |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The ethynyl group allows for interactions with nucleophilic sites on proteins and enzymes.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing active forms that may exert biological effects.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in cells, contributing to apoptosis in cancer cells.

Q & A

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Accelerated stability studies under ICH guidelines:

- Store samples in polar (methanol) and nonpolar (hexane) solvents at 25°C, 40°C, and 60°C.

- Analyze degradation via HPLC every 7 days. Activation energy for decomposition is derived from Arrhenius plots. Nonpolar solvents and temperatures <25°C minimize ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.